(4-Methyl-2,6-dinitrophenyl) 4-methylbenzenesulfonate
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Overview
Description
(4-Methyl-2,6-dinitrophenyl) 4-methylbenzenesulfonate is a chemical compound known for its unique structural properties and reactivity It is composed of a 4-methyl-2,6-dinitrophenyl group attached to a 4-methylbenzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2,6-dinitrophenyl) 4-methylbenzenesulfonate typically involves a nucleophilic substitution reaction. One common method is the reaction between 2,4-dinitrophenol and p-toluenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the substitution process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-2,6-dinitrophenyl) 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type for this compound, where nucleophiles attack the sulfonate group, leading to the formation of new compounds.
Reduction: The nitro groups in the compound can be reduced to amines under appropriate conditions.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, with reaction conditions involving bases like pyridine or triethylamine.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while reduction would produce an amine derivative.
Scientific Research Applications
(4-Methyl-2,6-dinitrophenyl) 4-methylbenzenesulfonate has several applications in scientific research:
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Methyl-2,6-dinitrophenyl) 4-methylbenzenesulfonate involves its reactivity as an electrophile. The sulfonate group is highly reactive towards nucleophiles, facilitating nucleophilic substitution reactions. The nitro groups also play a role in the compound’s reactivity, influencing its reduction and oxidation behavior .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenyl 4-methylbenzenesulfonate: Similar in structure but with different substitution patterns.
4-Methylphenyl 4-methylbenzenesulfonate: Lacks the nitro groups, resulting in different reactivity.
2,4-Dinitrophenyl 4-chlorobenzenesulfonate: Substitutes a chlorine atom for the methyl group, affecting its chemical properties.
Uniqueness
(4-Methyl-2,6-dinitrophenyl) 4-methylbenzenesulfonate is unique due to the presence of both nitro and sulfonate groups, which confer distinct reactivity patterns. The combination of these functional groups makes it a versatile compound in various chemical reactions and applications .
Properties
CAS No. |
5465-75-8 |
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Molecular Formula |
C14H12N2O7S |
Molecular Weight |
352.32 g/mol |
IUPAC Name |
(4-methyl-2,6-dinitrophenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H12N2O7S/c1-9-3-5-11(6-4-9)24(21,22)23-14-12(15(17)18)7-10(2)8-13(14)16(19)20/h3-8H,1-2H3 |
InChI Key |
LGWABQLVZMOIMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2[N+](=O)[O-])C)[N+](=O)[O-] |
Origin of Product |
United States |
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